ent-Indacaterol Hydrochloride

Chiral chromatography Stereochemical identity Enantiomeric purity

ent-Indacaterol Hydrochloride (CAS 1384188-70-8) is the hydrochloride salt of the S-enantiomer of Indacaterol, a chiral long-acting beta-2 adrenergic agonist (LABA) bronchodilator. While the therapeutic agent Indacaterol is exclusively the R-enantiomer (marketed as Indacaterol Maleate, CAS 753498-25-8), ent-Indacaterol Hydrochloride serves as a critical enantiomeric impurity reference standard for pharmaceutical quality control, analytical method development, and regulatory compliance.

Molecular Formula C₂₄H₂₈N₂O₃·HCl
Molecular Weight 392.493646
CAS No. 1384188-70-8
Cat. No. B1145613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameent-Indacaterol Hydrochloride
CAS1384188-70-8
Synonyms5-[(1S)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Hydrochloride; 
Molecular FormulaC₂₄H₂₈N₂O₃·HCl
Molecular Weight392.493646
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ent-Indacaterol Hydrochloride (CAS 1384188-70-8): Chiral Reference Standard and Enantiomeric Impurity of Indacaterol API


ent-Indacaterol Hydrochloride (CAS 1384188-70-8) is the hydrochloride salt of the S-enantiomer of Indacaterol, a chiral long-acting beta-2 adrenergic agonist (LABA) bronchodilator. While the therapeutic agent Indacaterol is exclusively the R-enantiomer (marketed as Indacaterol Maleate, CAS 753498-25-8), ent-Indacaterol Hydrochloride serves as a critical enantiomeric impurity reference standard for pharmaceutical quality control, analytical method development, and regulatory compliance [1]. The compound is supplied as a fully characterized reference material compliant with pharmacopeial standards (USP, EP) and is employed in ANDA, NDA, and commercial production workflows for Indacaterol Maleate . Its molecular formula is C24H28N2O3·HCl with a molecular weight of 428.95 g/mol (hydrochloride salt form) .

Why ent-Indacaterol Hydrochloride (CAS 1384188-70-8) Cannot Be Substituted by Generic Indacaterol Salts or Alternative LABAs


Indacaterol is a chiral molecule marketed exclusively as the pure R-enantiomer maleate salt; the S-enantiomer (ent-Indacaterol) is an undesired stereoisomeric impurity with distinct pharmacological and analytical properties [1]. In chiral drug development, opposite enantiomers often exhibit reduced or absent target receptor activity—as documented across the beta-agonist class, the R-enantiomer typically demonstrates higher potency and selectivity for beta-2 adrenergic receptors compared to the S-enantiomer . Consequently, ent-Indacaterol Hydrochloride is not interchangeable with Indacaterol API or its maleate salt for therapeutic purposes. For analytical and quality control applications, the compound's value lies precisely in its enantiomeric opposition to the drug substance: it enables enantiomeric purity determination, chiral method validation, and impurity profiling that generic Indacaterol reference standards cannot provide [2]. Regulatory guidance (ICH Q3A/Q3B) mandates identification, quantification, and control of enantiomeric impurities, making ent-Indacaterol Hydrochloride a non-substitutable tool in pharmaceutical development and manufacturing [2].

ent-Indacaterol Hydrochloride (CAS 1384188-70-8): Quantitative Differentiation Evidence for Procurement and Analytical Selection


Enantiomeric Configuration: ent-Indacaterol Hydrochloride as the Defined S-Enantiomer Opposite to the R-Configured API

ent-Indacaterol Hydrochloride is unambiguously the S-enantiomer (5-[(1S)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone hydrochloride), whereas the approved drug substance Indacaterol is the R-enantiomer (5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolin-2-one). This stereochemical assignment is confirmed by InChIKey (AUUXBAOWHVOGFM-VZYDHVRKSA-N, /t22-/m1/s1) and SMILES notation distinct from the R-enantiomer (InChIKey QZZUEBNBZAPZLX-QFIPXVFZSA-N, /t22-/m0/s1) . The pharmacological inactive or reduced-activity profile of the S-enantiomer relative to the R-enantiomer is consistent with class-wide beta-agonist stereochemistry-activity relationships where the R-configuration at the benzylic alcohol is essential for beta-2 adrenoceptor activation [1].

Chiral chromatography Stereochemical identity Enantiomeric purity

Chiral Separation Resolution: Baseline Resolution (Rs = 3.6) of Indacaterol Enantiomers Achieved by CD-EKC with ent-Indacaterol as Validated S-IND Marker

The first published chiral methodology for indacaterol enantiomer separation, using cyclodextrin-electrokinetic chromatography (CD-EKC) with 0.7% (m/v) carboxymethyl-α-cyclodextrin in 50 mM sodium formate buffer (pH 4.0) and short-end injection, achieves baseline resolution of the enantiomers with a resolution value (Rs) of 3.6 in under 5 minutes [1]. Limits of detection were established at 0.05 mg/L for the S-enantiomer (ent-Indacaterol) and 0.04 mg/L for the R-enantiomer, enabling detection of as little as 0.1% enantiomeric impurity (S-IND) in R-IND-based pharmaceutical formulations [1]. This contrasts with conventional chiral HPLC methods which may require longer run times and often achieve lower resolution for indacaterol enantiomers [2].

Electrokinetic chromatography Enantiomeric separation Method validation

Regulatory Reference Standard Status: ent-Indacaterol Hydrochloride as a Pharmacopeial-Compliant Impurity Standard for ANDA/NDA Submissions

ent-Indacaterol Hydrochloride is supplied as a fully characterized reference standard meeting stringent regulatory standards set by USP, EMA, JP, and BP, and is explicitly designated for use in Abbreviated New Drug Applications (ANDA), New Drug Applications (NDA), and commercial production of Indacaterol Maleate [1]. In contrast, the parent drug Indacaterol Maleate (CAS 753498-25-8) is an API reference standard intended primarily for potency and identification testing of the active substance, not for enantiomeric impurity quantification . The S-enantiomer reference standard is accompanied by a comprehensive Certificate of Analysis (CoA) including 1H NMR, 13C NMR, IR, MASS, and HPLC purity data with a minimum purity specification of 98% .

Reference standard Regulatory compliance Quality control

Pharmacological Inactivity of the S-Enantiomer: Class-Level Evidence Supporting the Critical Need for Enantiomeric Purity Control

Indacaterol (R-enantiomer) is a near-full agonist at the human beta-2 adrenoceptor with Emax = 73 ± 1% (relative to isoprenaline) and pEC50 = 8.06 ± 0.02, exhibiting >24-fold selectivity over beta-1 and 20-fold over beta-3 receptors [1]. While direct pharmacological data for the isolated S-enantiomer at beta-2 adrenoceptors is not separately reported in the primary literature, class-level evidence across beta-2 agonists (including salbutamol, formoterol, and salmeterol) consistently demonstrates that the S-enantiomer displays substantially reduced or negligible beta-2 agonism compared to the eutomer R-enantiomer [2]. This enantioselectivity principle underpins the regulatory requirement that the S-enantiomer be controlled as an impurity in Indacaterol drug substance, with a detection and quantification limit of 0.1% established by validated analytical methods [3].

Beta-2 adrenoceptor Enantioselective pharmacology Impurity safety

Salt Form Distinction: Hydrochloride Salt of ent-Indacaterol vs. Free Base (S)-Indacaterol for Different Application Requirements

ent-Indacaterol Hydrochloride (CAS 1384188-70-8, MW = 428.95 g/mol) is the hydrochloride salt of the S-enantiomer, whereas (S)-Indacaterol (CAS 1235445-80-3, MW = 392.50 g/mol) is the corresponding free base form . The hydrochloride salt offers enhanced aqueous solubility and stability characteristics relevant to analytical sample preparation, while the free base form may be preferred for certain chromatographic applications or synthetic intermediate use. Both forms are supplied as reference standards, but the hydrochloride salt is more commonly cited in pharmacopeial impurity listings and regulatory dossiers as the directly quantifiable enantiomeric impurity form in Indacaterol Hydrochloride-containing formulations .

Salt form selection Solubility Reference standard formulation

Cost and Availability: ent-Indacaterol Hydrochloride as a Specialized Low-Volume, High-Value Reference Material vs. Bulk Indacaterol API

ent-Indacaterol Hydrochloride is priced as a specialized reference standard at approximately €251-282 per 1 mg, €977-1,101 per 5 mg, and €1,798-2,026 per 10 mg from certified suppliers (CymitQuimica/TRC, 2024-2025 pricing) . In contrast, bulk Indacaterol Maleate API (CAS 753498-25-8) is available at substantially lower cost per milligram (typically <€10/mg for research-grade quantities) due to economies of scale and its status as a primary pharmaceutical commodity . This >100-fold price differential reflects the specialized nature of enantiomeric impurity standards: low production volumes, rigorous chiral characterization, and regulatory documentation requirements that are not applicable to the bulk API [1].

Procurement cost Reference standard pricing Supply chain

ent-Indacaterol Hydrochloride (CAS 1384188-70-8): Definitive Application Scenarios for R&D, Quality Control, and Regulatory Procurement


Enantiomeric Purity Determination in Indacaterol Drug Substance and Finished Product Release Testing

In pharmaceutical quality control laboratories performing batch release testing of Indacaterol Maleate API or finished inhaler products, ent-Indacaterol Hydrochloride serves as the primary reference standard for chiral HPLC or CD-EKC-based enantiomeric purity assays. The validated CD-EKC method achieves detection of 0.1% S-enantiomer impurity with LOD of 0.05 mg/L, enabling compliance with ICH Q3A reporting thresholds [1]. The reference standard is used to construct calibration curves and system suitability checks for each analytical run, directly supporting cGMP batch certification.

Analytical Method Development and Validation (AMV) for ANDA/NDA Regulatory Submissions

During the development of generic Indacaterol formulations, ent-Indacaterol Hydrochloride is an essential tool for validating chiral analytical methods per ICH Q2(R1) guidelines. Method validation parameters—including specificity (ensuring baseline separation with Rs ≥ 1.5 between R- and S-enantiomers), linearity, accuracy, precision, and robustness—require the authentic S-enantiomer standard to demonstrate that the method can reliably quantify the enantiomeric impurity at the specification limit [1]. Regulatory agencies (FDA, EMA) require this data in the Common Technical Document (CTD) Module 3.2.S.4.5 for impurity method justification [2].

Forced Degradation and Stability Studies to Monitor Chiral Inversion or Racemization

In ICH Q1A(R2) stability studies of Indacaterol formulations, ent-Indacaterol Hydrochloride is used as the impurity marker to detect potential chiral inversion or racemization of the R-enantiomer under stress conditions (heat, humidity, light, oxidative). The reference standard enables quantification of any increase in S-enantiomer content over the product shelf-life, providing evidence that the R-enantiomer remains chirally stable and that no therapeutically inactive or potentially immunogenic S-enantiomer accumulates [1]. This directly supports shelf-life specification setting and regulatory stability data packages.

Custom Synthesis and Process Impurity Control During Indacaterol Manufacturing Scale-Up

During the scale-up of Indacaterol synthetic processes, ent-Indacaterol Hydrochloride is employed as an in-process control (IPC) reference standard to monitor and minimize S-enantiomer formation at each synthetic step. The patent literature emphasizes that the use of specific water/organic solvent mixtures during salt formation can enhance enantiomeric purity of the final product [1]. Having the authentic S-enantiomer hydrochloride standard allows process chemists to quantify the enantiomeric excess (ee) at intermediate stages and optimize crystallization or resolution conditions to meet the final product specification for enantiomeric purity.

Quote Request

Request a Quote for ent-Indacaterol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.